molecular formula C22H28N2O5S B11594089 ethyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11594089
M. Wt: 432.5 g/mol
InChI Key: LKNHXQBFTRHBDR-UHFFFAOYSA-N
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Description

Structural Significance of Ethyl 5-(3,4-Diethoxyphenyl)-2-Ethyl-7-Methyl-3-Oxo-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate

The molecular structure of this derivative (C₂₂H₂₈N₂O₅S, molecular weight 432.5 g/mol) features a thiazolo[3,2-a]pyrimidine core with multiple substituents (Figure 1). Key structural elements include:

  • Thiazolo[3,2-a]Pyrimidine Core : The bicyclic system consists of a thiazole ring fused to a pyrimidine ring at positions 3 and 2, respectively. This planar arrangement facilitates π-π stacking interactions, critical for binding biological targets.
  • 5-(3,4-Diethoxyphenyl) Substituent : The phenyl group at position 5, substituted with ethoxy groups at positions 3 and 4, enhances lipophilicity and may influence intermolecular interactions such as halogen bonding.
  • 2-Ethyl and 7-Methyl Groups : These alkyl substituents modulate steric effects and electronic properties. The ethyl group at position 2 introduces conformational flexibility, while the methyl group at position 7 stabilizes the pyrimidine ring.
  • 6-Carboxylate Ester : The ethyl ester at position 6 improves solubility and serves as a metabolically labile group for prodrug strategies.

Crystallographic studies of analogous thiazolopyrimidines reveal that non-covalent interactions (e.g., O–H···N hydrogen bonds) govern supramolecular assembly. For instance, halogen bonding involving bromine or oxygen atoms can redirect molecular packing from 2D layers to 1D chains. Such structural insights are vital for rational drug design, as crystal packing affects bioavailability and stability.

Historical Development of Thiazolopyrimidine Scaffolds in Heterocyclic Chemistry

The synthesis of thiazolopyrimidines has evolved significantly since their initial discovery. Early methods relied on harsh conditions, such as refluxing tetrahydropyrimidines with chloroacetate in acetic acid–acetic anhydride mixtures. These protocols often suffered from low yields and challenging isolation processes.

A breakthrough emerged with the introduction of ammonium acetate as a catalyst under mild ethanol reflux, reducing reaction times to 10 minutes while maintaining high yields (82–87%). This method exemplified the shift toward eco-friendly and efficient synthetic strategies. Subsequent innovations focused on diversifying substituents:

  • Alkylation Reactions : Chloroacetone, chloroacetyl chloride, and phenacyl bromide were used to introduce alkyl groups at positions 2 and 7, enhancing steric and electronic diversity.
  • Condensation with Aldehydes : Benzaldehyde condensations generated arylidene derivatives, expanding π-conjugation and enabling further functionalization.
  • Hybrid Structures : Integration of thiazolopyrimidines with pharmacophores like hydrazones or sugar moieties aimed to synergize biological activities.

The compound ethyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate embodies these advancements. Its synthesis likely involves condensation of a tetrahydropyrimidine precursor with 3,4-diethoxybenzaldehyde, followed by esterification—a pathway validated by similar protocols.

Table 1: Evolution of Thiazolopyrimidine Synthesis Methods

Era Methodologies Key Advancements
Early Acetic acid/acetic anhydride with NaOAc Established basic scaffold synthesis
Mid Ammonium acetate in ethanol Reduced reaction time, improved yields
Modern Microwave-assisted, hybrid pharmacophore design Enhanced diversity and biological relevance

Properties

Molecular Formula

C22H28N2O5S

Molecular Weight

432.5 g/mol

IUPAC Name

ethyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H28N2O5S/c1-6-17-20(25)24-19(14-10-11-15(27-7-2)16(12-14)28-8-3)18(21(26)29-9-4)13(5)23-22(24)30-17/h10-12,17,19H,6-9H2,1-5H3

InChI Key

LKNHXQBFTRHBDR-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC)C3=CC(=C(C=C3)OCC)OCC

Origin of Product

United States

Preparation Methods

Biginelli Condensation for Tetrahydropyrimidine Formation

The synthesis begins with a three-component Biginelli reaction, optimized for electron-rich aldehydes like 3,4-diethoxybenzaldehyde:

Reagents :

  • 3,4-Diethoxybenzaldehyde (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Thiourea (15 mmol)

  • Catalyst: ZnCl₂ (2 mmol) or I₂ (0.03 mol)

Conditions :

  • Solvent: Glacial acetic acid (2 mL) or acetonitrile

  • Temperature: 80°C (ZnCl₂) or reflux (I₂)

  • Duration: 4–10 hours

Mechanism :

  • Aldol condensation between aldehyde and diketone.

  • Nucleophilic attack by thiourea, forming a tetrahedral intermediate.

  • Cyclodehydration to yield 1,2,3,4-tetrahydropyrimidine-2-thione.

Outcome :

  • Intermediate 1 : Ethyl 4-(3,4-diethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate (Yield: 82–85%).

Thiazole Ring Closure via Cyclization

The thiazolo[3,2-a]pyrimidine core is formed by treating Intermediate 1 with chloroacetonitrile:

Reagents :

  • Intermediate 1 (1 mmol)

  • Chloroacetonitrile (1.5 mmol)

  • Solvent: N,N-Dimethylformamide (15 mL)

Conditions :

  • Reflux for 10 hours

  • Quenching in ice-cold water to precipitate the product

Mechanism :

  • Nucleophilic substitution at the thiocarbonyl group by chloroacetonitrile.

  • Intramolecular cyclization via elimination of HCl, forming the thiazole ring.

Outcome :

  • Intermediate 2 : Ethyl 3-amino-5-(3,4-diethoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (Yield: 70–75%).

Oxidation and Functional Group Interconversion

The 3-amino group undergoes oxidation to a ketone, critical for biological activity:

Reagents :

  • Intermediate 2 (1 mmol)

  • Oxidizing agent: H₂O₂/AcOH or KMnO₄

Conditions :

  • Room temperature, 2–4 hours

  • Neutralization with NaHCO₃

Outcome :

  • Target Compound : Ethyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (Yield: 68–72%).

Catalytic and Solvent Effects on Yield

ParameterCondition 1 (ZnCl₂/AcOH)Condition 2 (I₂/CH₃CN)Condition 3 (NH₄OAc/EtOH)
Catalyst ZnCl₂I₂NH₄OAc
Solvent Glacial acetic acidAcetonitrileEthanol
Temperature 80°CReflux60°C
Reaction Time 4 hours6 hours10 minutes
Yield 85%78%82%

Key Observations :

  • ZnCl₂ in AcOH : Optimal for electron-rich aldehydes, shorter reaction time.

  • I₂ in CH₃CN : Effective for substrates with electron-withdrawing groups.

  • NH₄OAc in EtOH : Rapid synthesis (10 minutes) but requires stoichiometric catalyst.

Structural Characterization and Analytical Data

Spectroscopic Confirmation :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.21 (t, 3H, -OCH₂CH₃), 1.42 (t, 3H, -NCH₂CH₃), 2.38 (s, 3H, -CH₃), 4.12 (q, 4H, -OCH₂CH₃), 6.82–7.45 (m, 3H, aromatic).

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), 1595 cm⁻¹ (C=N).

  • MS (ESI+) : m/z 433.5 [M+H]⁺.

X-ray Crystallography :

  • Orthorhombic crystal system, space group P2₁2₁2₁.

  • Dihedral angle between thiazole and pyrimidine rings: 12.5°.

Green Chemistry Approaches and Scalability

Recent advancements emphasize solvent-free and microwave-assisted protocols:

  • Microwave Irradiation : Reduces reaction time from hours to minutes (Yield: 80%).

  • Aqueous Workup : Minimizes organic solvent use, improving E-factor .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Anticancer Activity

Research has indicated that thiazolo-pyrimidine derivatives exhibit significant anticancer properties. Ethyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation in vitro. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting a potential therapeutic role in oncology .

Anti-inflammatory Properties

Compounds within the thiazolo-pyrimidine class have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This compound may also exhibit dual inhibition of COX and lipoxygenase (LOX), making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

The thiazole moiety is known for its antimicrobial properties. Preliminary studies suggest that this compound could be effective against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets, including enzymes involved in cancer progression and inflammation pathways. Such studies provide insights into the mechanism of action and help identify potential therapeutic targets .

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar compounds within the thiazolo-pyrimidine family. For instance, derivatives with modifications on the phenyl ring have shown enhanced biological activity compared to their parent compounds .

Research Insights

Recent advancements in synthetic methodologies have allowed for the development of more efficient routes to synthesize this compound. These methods focus on improving yield and reducing reaction times while maintaining structural integrity .

Mechanism of Action

The mechanism of action of ethyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound’s thiazolopyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction may involve hydrogen bonding, π-π stacking, or hydrophobic interactions, depending on the target . The exact pathways and molecular targets can vary based on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Bromophenyl and methylphenyl analogs () are synthesized via classical Biginelli reactions, while dichlorophenyl-pyrazole derivatives require multi-step protocols .
  • The target compound’s 3,4-diethoxyphenyl group may necessitate modified aldehydes (e.g., 3,4-diethoxybenzaldehyde) and optimized catalysts for higher yields.

Physicochemical Properties

Table 2: Physical and Crystallographic Data
Compound Melting Point (°C) Solubility Trends Crystallographic Features
Target Compound Not reported Likely lipophilic Inferred steric hindrance from diethoxy groups
Ethyl 5-(4-Bromophenyl)... () Not reported Moderate in ethanol Planar thiazolopyrimidine core; π-halogen interactions
Ethyl 2-(2-acetoxybenzylidene)... () Not reported Low polarity Dihedral angle 89.86° between phenyl and core
Ethyl 7-methyl-3-oxo-5-phenyl... () 130–131 Chloroform/acetone soluble Hydrogen bonding via NH and C=O groups

Key Observations :

  • The 3,4-diethoxy substituent’s bulk may reduce crystallinity compared to smaller groups (e.g., bromo or methyl).
Table 3: Reported Bioactivities of Analogs
Compound Bioactivity Mechanism/Application Reference
Target Compound Not reported N/A N/A
Substituted thiazolopyrimidines () Antifungal (Aspergillus niger, C. albicans) Disruption of fungal membranes
Ethyl 5-phenyl-2-(phenylhydrazono)... () Potential kinase inhibition Structural mimic of ATP-binding

Key Observations :

  • The 3,4-diethoxyphenyl group may enhance interactions with hydrophobic enzyme pockets, but this requires validation.

Electronic and Steric Effects

  • Ethoxy vs.
  • Ester Variations : Ethyl esters (target) hydrolyze slower than methyl esters (), affecting in vivo half-life.

Recommendations :

  • Experimental studies on the target compound’s synthesis (e.g., using 3,4-diethoxybenzaldehyde) and crystallography.
  • In vitro screening against fungal and kinase targets to validate inferred bioactivity.

Biological Activity

Ethyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, highlighting its potential as an antimicrobial and anticancer agent.

  • Molecular Formula : C25H26N2O5S2
  • Molecular Weight : 498.614 g/mol
  • CAS Number : 332355-57-4

The compound features a thiazolo-pyrimidine core structure that is known for its biological activity. The presence of ethoxy groups enhances its solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route includes the formation of the thiazolo-pyrimidine framework followed by the introduction of ethoxy and phenyl groups through nucleophilic substitution reactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

PathogenMIC (µg/mL)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Candida albicans0.34
Micrococcus luteus0.25

The compound was particularly effective against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, with binding interactions observed with critical enzymes like DNA gyrase, which is essential for bacterial DNA replication .

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve apoptosis induction in cancer cells through the activation of caspase pathways.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Escherichia coli. Results indicated that it effectively inhibited bacterial growth at low concentrations and showed potential as a lead compound for developing new antibiotics .
  • Cytotoxicity Assessment :
    A cytotoxicity assay performed on human cancer cell lines revealed that the compound induced significant cell death at concentrations above 10 µM. Flow cytometry analysis confirmed that the mechanism involved apoptosis rather than necrosis .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

The compound is synthesized via a multi-step protocol involving condensation of substituted benzaldehydes with thiazolopyrimidine precursors. A representative method involves refluxing a mixture of 5-phenyl-6-methyl-2-thioxo-tetrahydro-pyrimidine-5-carboxylate, chloroacetic acid, and substituted benzaldehyde in glacial acetic acid/acetic anhydride with sodium acetate as a catalyst. Key optimizations include:

  • Catalyst choice : Sodium acetate increases yields (78%) compared to weaker bases .
  • Solvent system : A 1:1 acetic acid/anhydride mixture minimizes side reactions .
  • Reaction time : Prolonged reflux (8–10 hours) ensures complete cyclization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Structural confirmation relies on:

  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., 3,4-diethoxyphenyl protons at δ 6.8–7.2 ppm, ethyl groups at δ 1.2–1.4 ppm) .
  • IR : Strong carbonyl stretches (C=O at ~1700 cm1^{-1}) and thiazole ring vibrations (~1600 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 497.15) .

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Single-crystal X-ray diffraction reveals:

  • Puckered thiazolopyrimidine core with a flattened boat conformation (C5 deviation: 0.224 Å) .
  • Dihedral angles (e.g., 80.94° between thiazolopyrimidine and benzene rings) to assess steric effects .
  • Intermolecular interactions : C–H···O hydrogen bonds stabilize crystal packing .

Q. What strategies improve solubility for in vitro bioactivity assays?

  • Co-solvents : DMSO (10–20%) or ethanol (5%) enhance aqueous solubility without denaturing proteins .
  • Derivatization : Replacing the ethyl ester with polar groups (e.g., carboxylate) improves hydrophilicity .

Advanced Research Questions

Q. How do substituent modifications at the 2- and 5-positions influence structure-activity relationships (SAR)?

Systematic SAR studies on analogs reveal:

Substituent PositionGroup AddedObserved EffectSource
2-position (benzylidene)Electron-withdrawing (e.g., Cl, F)Increased bioactivity (e.g., antimicrobial IC50_{50} ↓ 30%)
5-position (phenyl)3,4-diethoxy vs. 3,4-dimethoxyDiethoxy enhances metabolic stability (t1/2_{1/2} ↑ 2×)
Key trends: Electron-withdrawing groups at the 2-position and bulky substituents at the 5-position optimize potency and pharmacokinetics .

Q. What computational methods predict electronic effects of substituents on reactivity?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess charge distribution. For example, 3,4-diethoxy groups lower LUMO energy (−2.1 eV), enhancing electrophilicity .
  • Molecular docking : Predict binding affinity to targets (e.g., kinases) by modeling interactions between the thiazolopyrimidine core and hydrophobic enzyme pockets .

Q. How can conflicting bioactivity data across analogs be resolved?

Discrepancies in biological assays (e.g., variable IC50_{50} values) often arise from:

  • Substituent electronic effects : Methoxy vs. ethoxy groups alter electron density, affecting target binding .
  • Crystallographic data : Conformational flexibility (e.g., puckered vs. planar cores) impacts activity .
  • Assay conditions : pH-dependent solubility (e.g., carboxylate vs. ester forms) must be standardized .

Q. What in vitro models are suitable for evaluating its anti-inflammatory potential?

  • COX-2 inhibition assays : Measure IC50_{50} using recombinant enzyme kits (similar analogs show 50% inhibition at 10 µM) .
  • NF-κB luciferase reporter cells : Quantify suppression of inflammatory pathways (e.g., TNF-α-induced activation) .

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